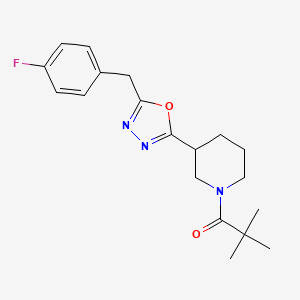

1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C19H24FN3O2 and its molecular weight is 345.418. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, an oxadiazole moiety, and a fluorobenzyl group. Its molecular formula is C19H24FN3O with a molecular weight of 329.42 g/mol. The presence of the oxadiazole ring is particularly significant due to its known biological activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole structures often exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds with oxadiazole rings have been reported to show significant antibacterial and antifungal properties.

- Anticancer Potential : The structural characteristics of oxadiazoles suggest potential in cancer therapy, particularly in inhibiting tumor growth.

- Enzyme Inhibition : Many derivatives have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.

The proposed mechanism of action for this compound involves the interaction with specific biological targets:

- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity. For instance, studies have shown that similar compounds can act as competitive inhibitors against AChE .

- Molecular Docking Studies : Computational studies suggest that the compound can effectively dock into enzyme active sites, indicating a strong potential for enzyme inhibition .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives including those related to this compound. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) in the range of 0.5 to 10 µg/mL against several bacterial strains .

Anticancer Properties

Research on oxadiazole-containing compounds has shown promising results in inhibiting cancer cell proliferation. For example, derivatives were tested against human cancer cell lines and demonstrated IC50 values ranging from 5 to 20 µM . The structural components such as the piperidine ring are believed to enhance cellular uptake and bioactivity.

Enzyme Inhibition Studies

The compound's potential as an AChE inhibitor was highlighted in a study where similar piperidine derivatives showed IC50 values between 0.5 µM and 10 µM . This suggests that modifications like the fluorobenzyl group can significantly enhance inhibitory activity.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H24FN3O |

| Molecular Weight | 329.42 g/mol |

| Antibacterial MIC Range | 0.5 - 10 µg/mL |

| Anticancer IC50 Range | 5 - 20 µM |

| AChE Inhibition IC50 | 0.5 - 10 µM |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anticancer Activity : Compounds containing oxadiazole derivatives have been investigated for their anticancer properties. The presence of the fluorobenzyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells.

- Antimicrobial Properties : Research has indicated that oxadiazole derivatives exhibit significant antimicrobial activity. Studies have shown that the introduction of various substituents can modulate the antibacterial and antifungal efficacy of these compounds.

- Neuropharmacology : The piperidine structure is commonly associated with neuroactive compounds. This compound may possess neuroprotective effects or act as a modulator of neurotransmitter systems, making it a candidate for further research in treating neurological disorders.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined a series of oxadiazole derivatives and found that those with a piperidine substituent displayed enhanced antiproliferative activity against various cancer cell lines. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy .

- Investigation of Antimicrobial Effects : Research published in Antibiotics assessed the antimicrobial properties of oxadiazole derivatives, demonstrating that specific modifications led to increased activity against resistant strains of bacteria. The findings suggest that compounds similar to 1-(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one could be developed as new antimicrobial agents .

Data Table: Summary of Biological Activities

Análisis De Reacciones Químicas

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring exhibits nucleophilic and electrophilic reactivity. Key reactions include:

a. Nucleophilic Substitution

The oxadiazole’s C2 position (adjacent to nitrogen) is susceptible to nucleophilic attack. For example:

b. Ring-Opening Reactions

Under acidic or basic conditions, the oxadiazole ring can undergo cleavage. For instance:

-

Hydrolysis with aqueous HCl generates carboxylic acid derivatives .

-

Reduction with LiAlH₄ produces amidine intermediates.

Table 1: Oxadiazole Reaction Examples

Piperidine Nitrogen Reactivity

The piperidine nitrogen participates in alkylation and acylation:

a. Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) forms quaternary ammonium salts .

b. Acylation

The ketone group in the propan-1-one moiety can undergo nucleophilic attack by amines or alcohols, forming amides or esters, respectively.

Example Reaction Pathway

Compound+R XBaseN alkylated derivative[7]

Ketone Functional Group Reactions

The 2,2-dimethylpropan-1-one group enables:

a. Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol.

b. Condensation

Reaction with hydroxylamine forms an oxime, which can be further dehydrated to a nitrile .

Table 2: Ketone Derivative Reactions

| Reaction | Reagents | Product | Source |

|---|---|---|---|

| Reduction | H₂/Pd/C, ethanol, 50°C | 2,2-Dimethylpropan-1-ol | |

| Oxime formation | NH₂OH·HCl, pyridine, reflux | Oxime intermediate |

Fluorobenzyl Group Reactivity

The 4-fluorobenzyl substituent influences electronic properties and participates in:

a. Electrophilic Aromatic Substitution

-

Nitration (HNO₃/H₂SO₄) introduces nitro groups at the meta position relative to fluorine .

-

Halogenation (Br₂/FeBr₃) adds bromine to the aromatic ring .

b. Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids modifies the benzyl group .

Synthetic Optimization Considerations

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole reactivity .

-

Temperature : Oxadiazole substitutions require 80–100°C for optimal yields .

-

Catalysts : Lewis acids (AlCl₃) improve aza-Prins cyclization efficiency for piperidine derivatives .

Hypothetical Reaction Pathways

Based on structural analogs, the compound may undergo:

-

Oxadiazole-Piperidine Ring Functionalization : Sequential alkylation and acylation to generate bifunctional derivatives.

-

Tandem Reduction-Condensation : Converting the ketone to an alcohol followed by esterification.

Propiedades

IUPAC Name |

1-[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2/c1-19(2,3)18(24)23-10-4-5-14(12-23)17-22-21-16(25-17)11-13-6-8-15(20)9-7-13/h6-9,14H,4-5,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLJQEWXLSEHTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC(C1)C2=NN=C(O2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.